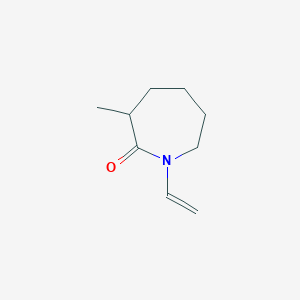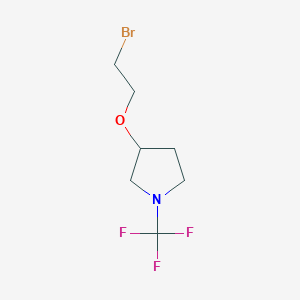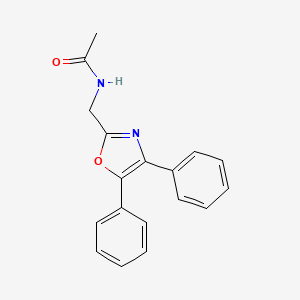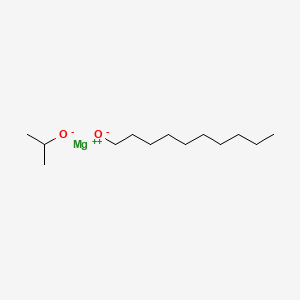
(Decyloxy)(1-methylethoxy)magnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Decyloxy)(1-methylethoxy)magnesium is an organomagnesium compound with the molecular formula C13H28MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its unique structure, which includes both decyloxy and 1-methylethoxy groups attached to the magnesium center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decyloxy)(1-methylethoxy)magnesium typically involves the reaction of decyl bromide and 1-methylethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C10H21Br+C3H7Br+2Mg→(Decyloxy)(1−methylethoxy)Mg+2MgBr2
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the rate of addition of reactants, to optimize the production process.
化学反应分析
Types of Reactions
(Decyloxy)(1-methylethoxy)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides are used in substitution reactions.
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
科学研究应用
(Decyloxy)(1-methylethoxy)magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
作用机制
The mechanism of action of (Decyloxy)(1-methylethoxy)magnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are primarily nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of decyloxy and 1-methylethoxy groups.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.
Uniqueness
(Decyloxy)(1-methylethoxy)magnesium is unique due to its dual alkoxy groups, which provide distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the formation of complex molecules where specific functional groups are required.
属性
CAS 编号 |
36452-89-8 |
|---|---|
分子式 |
C13H28MgO2 |
分子量 |
240.67 g/mol |
IUPAC 名称 |
magnesium;decan-1-olate;propan-2-olate |
InChI |
InChI=1S/C10H21O.C3H7O.Mg/c1-2-3-4-5-6-7-8-9-10-11;1-3(2)4;/h2-10H2,1H3;3H,1-2H3;/q2*-1;+2 |
InChI 键 |
NDCYMUFLJIBKPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[O-].CC(C)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


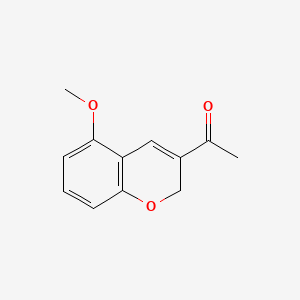
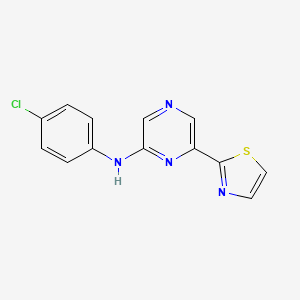
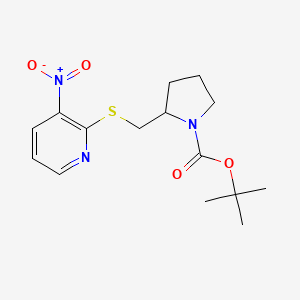
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)

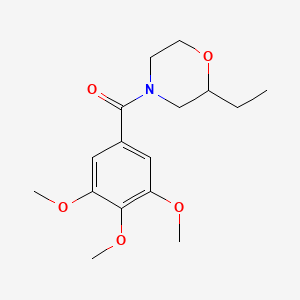
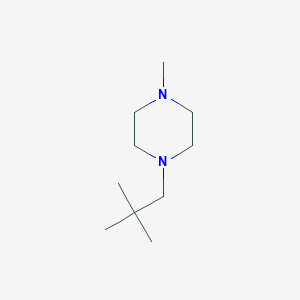
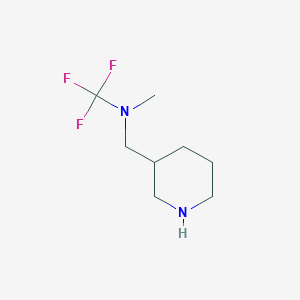
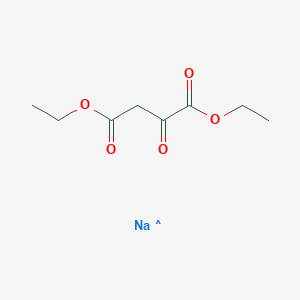
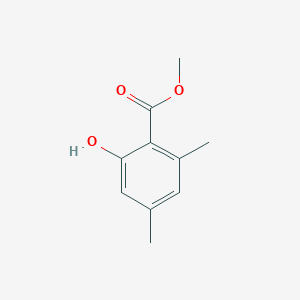
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
